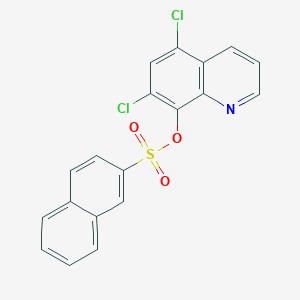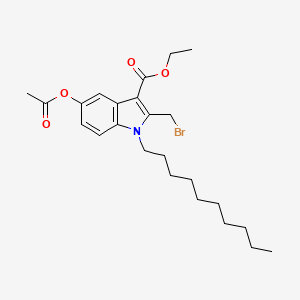![molecular formula C26H28N2O3 B15010646 N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide](/img/structure/B15010646.png)
N,N'-{(5-ethyl-2-oxocyclohexane-1,3-diylidene)bis[(E)methylylidenebenzene-4,1-diyl]}diacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes an acetylamino group, a phenyl ring, and a cyclohexylidene moiety
Vorbereitungsmethoden
The synthesis of N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE typically involves multiple steps. The synthetic route often starts with the preparation of the acetylamino phenyl derivative, followed by the introduction of the cyclohexylidene group through a series of condensation reactions. The reaction conditions usually require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Analyse Chemischer Reaktionen
N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where substituents on the phenyl ring are replaced by other groups under the influence of catalysts and specific reagents.
Wissenschaftliche Forschungsanwendungen
N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The acetylamino group and the phenyl ring play crucial roles in binding to target proteins or enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE can be compared with other similar compounds, such as:
N-{4-[(3-{(E)-1-[4-(AMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE: This compound lacks the acetyl group, which may result in different biological activities and chemical properties.
N-{4-[(3-{(E)-1-[4-(METHYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE: The presence of a methylamino group instead of an acetylamino group can lead to variations in reactivity and biological effects.
The uniqueness of N-{4-[(3-{(E)-1-[4-(ACETYLAMINO)PHENYL]METHYLIDENE}-5-ETHYL-2-OXOCYCLOHEXYLIDEN)METHYL]PHENYL}ACETAMIDE lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C26H28N2O3 |
|---|---|
Molekulargewicht |
416.5 g/mol |
IUPAC-Name |
N-[4-[(E)-[(3E)-3-[(4-acetamidophenyl)methylidene]-5-ethyl-2-oxocyclohexylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C26H28N2O3/c1-4-19-13-22(15-20-5-9-24(10-6-20)27-17(2)29)26(31)23(14-19)16-21-7-11-25(12-8-21)28-18(3)30/h5-12,15-16,19H,4,13-14H2,1-3H3,(H,27,29)(H,28,30)/b22-15+,23-16+ |
InChI-Schlüssel |
RVXPMLMYDJUHRK-QAOSGDJLSA-N |
Isomerische SMILES |
CCC1C/C(=C\C2=CC=C(C=C2)NC(=O)C)/C(=O)/C(=C/C3=CC=C(C=C3)NC(=O)C)/C1 |
Kanonische SMILES |
CCC1CC(=CC2=CC=C(C=C2)NC(=O)C)C(=O)C(=CC3=CC=C(C=C3)NC(=O)C)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2Z,5Z)-2-[(2,6-dimethylphenyl)imino]-3-phenyl-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B15010574.png)
![ethyl 2-[2-amino-3-cyano-5-oxo-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-1(4H)-yl]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15010580.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzoic acid](/img/structure/B15010598.png)
![N-[(2E,5Z)-5-{4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B15010614.png)
![ethyl (7E)-2-(acetylamino)-7-({[(4-bromophenyl)carbonyl]oxy}imino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15010618.png)
![(3Z)-4-(4-bromophenyl)-3-(4-fluorobenzylidene)-1,5-diphenyl-1,3,4,5-tetrahydropyrrolo[3,4-b]pyrrole-2,6-dione](/img/structure/B15010628.png)
![ethyl 5-{[(4-chlorophenyl)sulfonyl][(2E)-3-phenylprop-2-enoyl]amino}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B15010635.png)
![methyl 3-benzoyl-4,5-dioxo-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-2-carboxylate](/img/structure/B15010644.png)


![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(2-hydroxy-2-phenylethyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B15010653.png)


